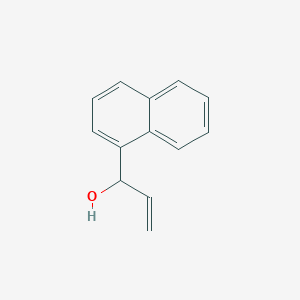

1-(Naphthalen-1-YL)prop-2-EN-1-OL

Description

1-(Naphthalen-1-yl)prop-2-en-1-ol (CAS: 61619-02-1) is an allylic alcohol derivative featuring a naphthalene moiety linked to a propenol group. Its molecular formula is C₁₃H₁₂O, with a molar mass of 184.24 g/mol . The compound’s structure combines the aromaticity of naphthalene with the reactivity of an allylic alcohol, making it valuable in synthetic chemistry, particularly in Pd-catalyzed oxidation and arylation reactions .

Properties

Molecular Formula |

C13H12O |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-naphthalen-1-ylprop-2-en-1-ol |

InChI |

InChI=1S/C13H12O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-9,13-14H,1H2 |

InChI Key |

RTPZDQUSWPVXBL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-YL)prop-2-EN-1-OL can be synthesized through several methods. One common approach involves the asymmetric Ni-catalyzed cross-electrophile coupling of racemic 1-chloro-1-alkanol esters with vinyl electrophiles . This method features a broad substrate scope and tolerates a wide array of functional groups, making it versatile for various synthetic applications.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-YL)prop-2-EN-1-OL undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Catalysts such as palladium or nickel, specific solvents and temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthoquinones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

1-(Naphthalen-1-YL)prop-2-EN-1-OL has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-YL)prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediates such as carbocations or radicals, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Allylic Alcohols with Aryl Substituents

a. 1-(4-Methoxyphenyl)prop-2-en-1-ol

- Molecular Formula : C₁₀H₁₀O₂

- Molar Mass : 162.19 g/mol

- Key Feature : Methoxy-substituted phenyl group instead of naphthyl.

b. (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

- Key Feature: Oxidized to an α,β-unsaturated ketone (enone).

- Application: The conjugated enone system enhances electrophilicity, making it suitable for Michael addition reactions. Crystallographic studies confirm planar geometry, facilitating π-π stacking interactions .

Secondary Alcohols with Naphthyl Groups

a. 1-(Naphthalen-1-yl)propan-2-ol

- CAS : 27653-13-0

- Molecular Formula : C₁₃H₁₄O

- Molar Mass : 186.25 g/mol

- Key Feature : Secondary alcohol (propan-2-ol) instead of allylic alcohol.

- Properties: Reduced conjugation compared to the allylic alcohol, leading to higher melting points and altered solubility. Potential use in enantioselective phase transport studies due to chirality .

b. 2-Methyl-1-(naphthalen-1-yl)propan-2-ol

Primary Alcohols with Naphthyl Groups

a. Naphthalen-1-ylmethanol

Heterocyclic and Medicinally Relevant Analogues

a. (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

b. 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol

- Molecular Formula : C₁₀H₁₅N₂OS₂

- Key Feature : Combines thiophene and piperazine moieties with a secondary alcohol.

- Reactivity : The thioether linkage may influence redox properties, distinguishing it from purely hydrocarbon-based alcohols .

Structural and Functional Analysis Table

Key Findings and Implications

- Reactivity : Allylic alcohols like this compound exhibit enhanced reactivity in transition metal-catalyzed reactions due to conjugation between the double bond and hydroxyl group .

- Steric and Electronic Effects : Bulky naphthyl groups may slow reaction kinetics compared to phenyl analogues but improve regioselectivity in arylation .

- Biological Relevance : Naphthyl-containing alcohols and their derivatives show promise in medicinal chemistry, particularly in antiviral and phase transport applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.